molecular formula C22H27Br2N5O5 B13774358 N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide CAS No. 65208-31-3

N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide

Cat. No.: B13774358
CAS No.: 65208-31-3
M. Wt: 601.3 g/mol
InChI Key: LGKOFTCGDOTCJS-UHFFFAOYSA-N
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Description

N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide is a complex azoacetamide derivative characterized by a diazenyl (azo) linkage connecting two aromatic rings. The 2,6-dibromo-4-nitrophenyl group introduces strong electron-withdrawing effects, while the ethoxyethoxyethyl-ethylamino substituent on the second aromatic ring contributes to solubility in polar solvents.

Properties

CAS No.

65208-31-3

Molecular Formula

C22H27Br2N5O5

Molecular Weight

601.3 g/mol

IUPAC Name

N-[2-[(2,6-dibromo-4-nitrophenyl)diazenyl]-5-[2-(2-ethoxyethoxy)ethyl-ethylamino]phenyl]acetamide

InChI

InChI=1S/C22H27Br2N5O5/c1-4-28(8-9-34-11-10-33-5-2)16-6-7-20(21(14-16)25-15(3)30)26-27-22-18(23)12-17(29(31)32)13-19(22)24/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,25,30)

InChI Key

LGKOFTCGDOTCJS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOCCOCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br)NC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves multi-step organic synthesis, primarily centered on:

  • Formation of the azo linkage (–N=N–) between an aromatic amine and a diazonium salt derived from a dibromo-nitro-substituted aniline.
  • Introduction of the ethoxyethoxyethyl-ethylamino side chain on the phenyl ring.
  • Acetylation to form the acetamide functional group.

Detailed Preparation Methods

Starting Materials

Starting Material Role in Synthesis
2,6-Dibromo-4-nitroaniline Aromatic amine precursor for diazonium salt
2-(2-Ethoxyethoxy)ethylamine Amino side chain source
Acetic anhydride or acetyl chloride Acetylating agent for acetamide formation
Sodium nitrite (NaNO2) and hydrochloric acid (HCl) For diazotization of aromatic amine

Stepwise Synthetic Procedure

Step 1: Diazotization of 2,6-Dibromo-4-nitroaniline
  • The aromatic amine is dissolved in dilute hydrochloric acid and cooled to 0–5 °C.
  • Sodium nitrite solution is added slowly to generate the diazonium salt in situ.
  • Temperature control is critical to maintain diazonium salt stability.
Step 2: Coupling Reaction with 5-Amino Substituted Phenyl Derivative
  • The diazonium salt is reacted with a substituted phenyl compound containing the 2-(2-ethoxyethoxy)ethylamino group at the 5-position.
  • This coupling forms the azo bond, yielding the azo intermediate.
Step 3: Acetylation to Form Acetamide
  • The amino group on the phenyl ring is acetylated using acetic anhydride or acetyl chloride under mild conditions.
  • This step converts the amino group to the acetamide, completing the target molecule.

Reaction Conditions and Optimization

Step Conditions Notes
Diazotization 0–5 °C, acidic aqueous medium Maintain low temperature to avoid decomposition
Coupling pH 5–7, aqueous or mixed solvent pH control crucial for coupling efficiency
Acetylation Room temperature, organic solvent Use pyridine or base to neutralize acid

Analytical Characterization of Intermediates and Final Product

Comparative Analysis with Related Compounds

While direct preparation methods for the dibromo variant are scarce, related compounds such as N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide have been documented with similar synthetic routes involving diazotization, azo coupling, and acetylation steps. The substitution of bromine atoms at the 2,6-positions of the nitrophenyl ring requires careful handling due to their influence on reactivity and sterics.

Summary Table of Preparation Methods

Synthetic Step Reagents/Conditions Purpose Key Considerations
Diazotization 2,6-Dibromo-4-nitroaniline, NaNO2, HCl, 0–5 °C Formation of diazonium salt Temperature control, fresh reagents
Azo Coupling Diazonium salt + 5-amino-phenyl derivative, pH 5–7 Formation of azo linkage pH and solvent optimization
Acetylation Acetic anhydride or acetyl chloride, base, RT Conversion of amino to acetamide Avoid over-acetylation, control reaction time

Perspectives from Varied Sources

  • Academic Journals: Emphasize the importance of temperature and pH control during diazotization and coupling to maximize yield and purity.
  • Patents: Suggest modifications in solvent systems and use of catalysts to improve coupling efficiency and reduce side products.
  • Chemical Databases: Provide structural and physicochemical data supporting the synthetic feasibility and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The azo and nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other nucleophiles in an aprotic solvent.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biological stain or marker due to its azo linkage.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which can then interact with cellular components. The nitro and bromine groups may also contribute to its biological activity by interacting with enzymes or receptors, leading to various biochemical effects.

Biological Activity

N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C19H21Br2N5O5
  • CAS Number : 63467-23-2
  • Molar Mass : 559.21 g/mol
  • Density : 1.71 g/cm³ (predicted)
  • Boiling Point : 768.3 °C (predicted)
  • pKa : 13.85 (predicted)

These properties suggest that the compound is a large, complex molecule with significant potential for interaction with biological systems.

Research indicates that azo compounds like this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Azo compounds have been shown to possess antimicrobial properties, which could be attributed to their ability to disrupt microbial cell membranes.
  • Anticancer Potential : Some studies suggest that azo compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.

Study 1: Antimicrobial Activity

In a study conducted by Elian et al. (2024), various azo compounds were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)
Azo Compound AS. aureus15
Azo Compound BE. coli18
Target CompoundS. aureus20
Target CompoundE. coli22

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar azo compounds revealed that this compound exhibited cytotoxic effects on human cancer cell lines. The study demonstrated that the compound could inhibit cell proliferation and induce apoptosis in breast cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15

Toxicological Assessments

Toxicological evaluations have indicated that while this compound shows promising biological activities, it also possesses potential toxicity risks. The compound's effects on liver and kidney functions were assessed in animal models, revealing dose-dependent toxicity that necessitates further investigation into safe dosage levels for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azo Linkages

Compound A: N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide

  • Key Differences: Replaces bromo groups with cyano and nitro substituents on the phenyl ring. Features a diethylamino group instead of the ethoxyethoxyethyl-ethylamino chain.
  • Structural Insights: Exhibits disorder in ortho-nitro and cyano groups (site-occupancy factors: 0.686 and 0.314) . Intramolecular N–H∙∙∙N hydrogen bonding stabilizes the planar conformation (inter-ring angle: 6.6°) . Synthesized via slow evaporation of acetone solutions, yielding crystals analyzed via Bruker SMART CCD detectors .

Compound B: N-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-(diethylamino)phenyl]acetamide

  • Key Differences :
    • Substitutes bromo groups with chloro and adds a methoxy-methylphenyl group.
    • Contains a bis-azo linkage (two diazenyl groups) instead of a single azo bridge.
  • Properties :
    • Molecular weight: 572.44 g/mol (vs. ~600–650 g/mol estimated for the target compound) .
    • CAS: 65059-84-9; EINECS: 265-342-7 .

Acetamide Derivatives with Bioactive Substituents

Compound C : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Key Differences :
    • Replaces the azo linkage with a methylsulfonyl group.
    • Simpler structure with a single nitro and chloro substituent.
  • Applications :
    • Intermediate for heterocyclic compounds (e.g., thiadiazoles, piperazinediones) .
    • Exhibits intermolecular C–H∙∙∙O interactions in crystals, forming chains along the [101] direction .

Compound D : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Key Differences: Methoxymethyl and diethyl groups replace the ethoxyethoxyethyl-ethylamino chain. Lacks aromatic nitro or bromo substituents.
  • Applications :
    • Herbicide with broad-spectrum weed control .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Substituents on Aromatic Rings Functional Groups Molecular Weight (g/mol) Key Interactions
Target Compound 2,6-Dibromo-4-nitro, ethoxyethoxyethyl Azo, acetamide, tertiary amine ~630 (estimated) Likely H-bonding, π-π stacking
Compound A 2-Cyano-4,6-dinitro, diethylamino Azo, acetamide, cyano, nitro ~550 (estimated) Intramolecular N–H∙∙∙N
Compound B 2,6-Dichloro-4-nitro, methoxy-methyl Bis-azo, acetamide 572.44 Not specified
Compound C 4-Chloro-2-nitro, methylsulfonyl Acetamide, sulfonyl ~300 (estimated) Intermolecular C–H∙∙∙O
Compound D 2,6-Diethyl, methoxymethyl Chloro, acetamide 269.77 Hydrophobic interactions

Key Research Findings

  • Solubility: The ethoxyethoxyethyl chain in the target compound likely improves solubility in polar aprotic solvents (e.g., DMSO) relative to diethylamino or methoxy groups in analogues .
  • Biological Relevance : While pesticidal acetamides (e.g., alachlor) prioritize chloro and methoxy groups for herbicidal activity , the target compound’s bromo-nitro-azo structure may favor applications in materials science or catalysis.

Q & A

Q. What are the recommended multi-step synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential azo coupling, alkylation, and acetylation steps. Key considerations include:

  • Azo Coupling : Reacting 2,6-dibromo-4-nitroaniline with a diazonium salt precursor under acidic conditions (0–5°C, HCl/NaNO₂). Yield is optimized by controlling pH and stoichiometry .
  • Alkylation : Introducing the ethoxyethoxyethyl ethylamino group via nucleophilic substitution. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically affect side reactions .
  • Acetylation : Final acetylation using acetic anhydride in the presence of a base (e.g., pyridine) at room temperature ensures >90% purity .
StepKey ParametersOptimal ConditionsYield Range
Azo CouplingpH, stoichiometry0–5°C, HCl/NaNO₂70–85%
AlkylationSolvent, temperatureDMF, 70°C60–75%
AcetylationBase, reaction timePyridine, 2 hr85–95%

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., ethoxyethoxy protons at δ 3.5–4.0 ppm; aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 635.92 for C₂₂H₂₂Br₂N₆O₅) and fragmentation patterns .
  • FT-IR : Azo group (N=N) stretching at 1450–1600 cm⁻¹ and acetamide C=O at 1650–1700 cm⁻¹ .

Q. What strategies mitigate stability issues during storage and handling?

  • Light Sensitivity : Store in amber vials at -20°C to prevent azo bond photodegradation .
  • Moisture Control : Use desiccants in sealed containers to avoid hydrolysis of the acetamide group .
  • pH Stability : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent nitro group reduction or azo bond cleavage .

Advanced Research Questions

Q. How do bromine and ethoxyethoxy substituents affect solubility and electronic properties?

  • Solubility : Bromine increases hydrophobicity (logP ≈ 4.2), while ethoxyethoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO). Solubility in water is limited (<0.1 mg/mL) .
  • Electronic Effects : Bromine withdraws electrons, stabilizing the azo group’s π* orbitals (UV-Vis λmax ≈ 450 nm). Ethoxyethoxy donates electrons via induction, modulating redox potentials .

Q. What computational methods predict reactivity and interaction with biological targets?

  • DFT Calculations : Model HOMO-LUMO gaps to assess electrophilicity of the azo group (e.g., ΔE ≈ 3.5 eV) .
  • Molecular Docking : Simulate binding to microbial enzymes (e.g., cytochrome P450) using AutoDock Vina. Key interactions include hydrogen bonding with acetamide and hydrophobic contacts with bromine .

Q. How can experimental design frameworks optimize synthesis parameters?

  • Factorial Design : Vary temperature, solvent, and catalyst concentration to identify significant factors. For example, a 2³ factorial design revealed temperature as the primary driver for yield (p < 0.05) .
  • Response Surface Methodology (RSM) : Optimize alkylation step to achieve 80% yield with 65°C and DMF:EtOH (3:1) solvent .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Mixing Efficiency : Poor heat dissipation in large batches leads to side reactions. Use jacketed reactors with controlled cooling .
  • Purification : Column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or membrane filtration .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of similar azo-acetamides?

  • Contextual Factors : Antimicrobial activity (MIC = 8 µg/mL in E. coli) vs. cytotoxicity (IC₅₀ = 20 µM in HeLa) may reflect assay conditions (e.g., nutrient media affecting nitro group reduction) .
  • Structural Nuances : Ethoxyethoxy chain length impacts membrane permeability. Compare analogs with C2 vs. C4 chains to isolate structure-activity relationships .

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